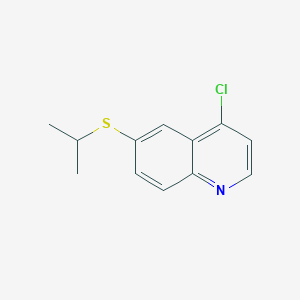

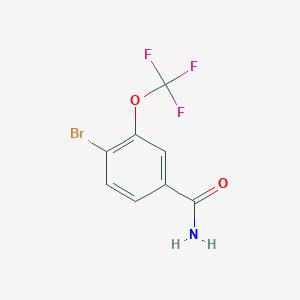

![molecular formula C15H22N2O3 B1455126 Methyl 3-[(6-aminohexyl)carbamoyl]benzoate CAS No. 163755-54-2](/img/structure/B1455126.png)

Methyl 3-[(6-aminohexyl)carbamoyl]benzoate

説明

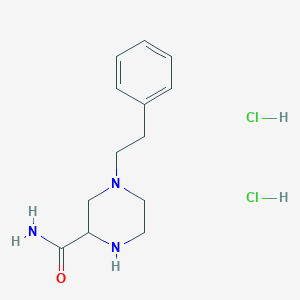

“Methyl 3-[(6-aminohexyl)carbamoyl]benzoate” is a chemical compound that contains 37 bonds in total, including 15 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) . It consists of 38 atoms: 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(6-aminohexyl)carbamoyl]benzoate” is characterized by several functional groups, including an ester, a secondary amide, and a primary amine . It’s a versatile compound with unique structural properties that offer potential applications in various scientific research areas.科学的研究の応用

Biotechnological Processes

Scientific Field: Biotechnology

Methods of Application: The application involves enzymatic kinetic resolution, where N-carbamoyl-D- and L-amino acid amidohydrolases (D- and L-carbamoylases) are model enzymes for this procedure due to their strict enantiospecificity .

Results or Outcomes: The carbamoylase-based kinetic resolution of amino acids has been applied for the last three decades, allowing the production of optically pure D- or L-amino acids . This enzyme has become crucial in the industrially used multienzymatic system known as “Hydantoinase Process” .

Photoactive Solid-State Materials

Scientific Field: Material Science

Methods of Application: The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Results or Outcomes: Unsubstituted azobenzene based molecules generally exhibit a thermal back reaction from cis to trans without the use of light at room temperature . The inability to perform as a bi-stable photoswitch and the pronounced overlap of the cis/trans excitation bands in the visible region often results in a mixture of both isomers when the materials are irradiated .

Antigene and Antisense Therapies

Scientific Field: Biomedical Research

Methods of Application: The application involves the use of oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine (N U) or 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine (N U m), respectively .

Results or Outcomes: Relative to unmodified DNA, oligonucleotides containing these modified uracils exhibit increased binding affinity for DNA and RNA .

特性

IUPAC Name |

methyl 3-(6-aminohexylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-20-15(19)13-8-6-7-12(11-13)14(18)17-10-5-3-2-4-9-16/h6-8,11H,2-5,9-10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADNQOVPEIMFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10776244 | |

| Record name | Methyl 3-[(6-aminohexyl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(6-aminohexyl)carbamoyl]benzoate | |

CAS RN |

163755-54-2 | |

| Record name | Methyl 3-[(6-aminohexyl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

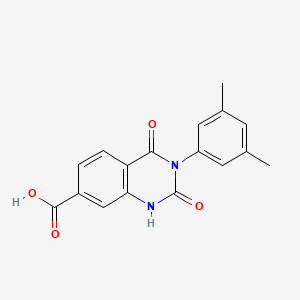

![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)

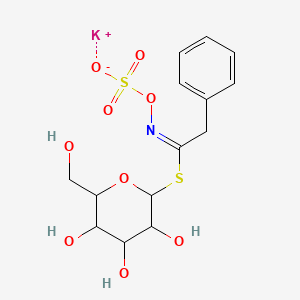

![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

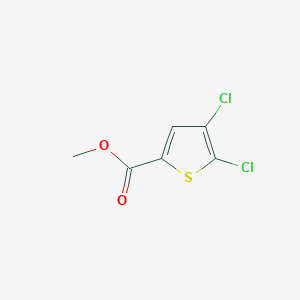

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)

![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1455065.png)